REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13](=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:7]=[CH:6]2.[H][H]>[Pt]=O.C(O)(C)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]([OH:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:7]=[CH:6]2
|
Name
|
|
Quantity
|
0.144 mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)OCC)=O
|
Name
|
ferrous sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is absorbed
|
Type
|
FILTRATION
|
Details
|
The catalyst is then filtered off
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)OCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |